molecular formula C24H25N3O3 B2586575 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865654-92-8

11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2586575
M. Wt: 403.482
InChI Key: YIDDKICFEPVAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibition

A series of 3-quinoline carboxamides, which may include compounds structurally related to the one , have been discovered as potent, selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate significant potential in ATM inhibition, which is crucial for DNA damage response, making them valuable in cancer research for their efficacy in combination with DNA-damaging agents like irinotecan in disease-relevant models (Degorce et al., 2016).

Antimicrobial Activity

Compounds resembling the specified chemical structure have been evaluated for their antimicrobial properties. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides show significant antibacterial and antifungal activities, displaying efficacy comparable to or even better than standard drugs. This highlights their potential as leads for developing new antimicrobial agents (Zhuravel et al., 2005).

Cytotoxicity and Cancer Research

Several carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a resemblance to the compound in focus, have shown potent cytotoxic effects against various cancer cell lines. These compounds have been tested for their growth inhibitory properties, with some showing IC50 values less than 10 nM. This indicates their potential for further evaluation as cancer therapeutic agents (Deady et al., 2003).

Novel Synthetic Routes and Chemical Properties

Research into the synthesis and characterization of novel quinoline derivatives, including pyrazolo[1,5-a]pyrimidines and related Schiff bases, provides insight into the chemical properties and potential applications of these compounds in various fields. These studies not only expand the chemical knowledge base but also open new avenues for the development of compounds with specific biological or material properties (Hassan et al., 2014).

properties

IUPAC Name

4-imino-N-(2-methoxy-5-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-14-7-8-20(29-2)19(11-14)26-24(28)18-13-16-12-15-5-3-9-27-10-4-6-17(21(15)27)22(16)30-23(18)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDDKICFEPVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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